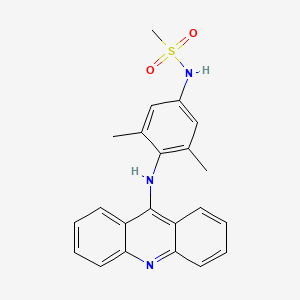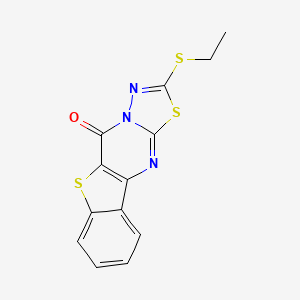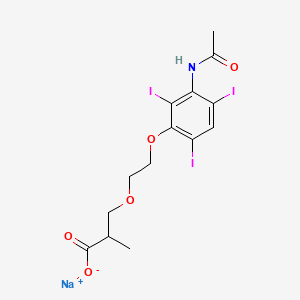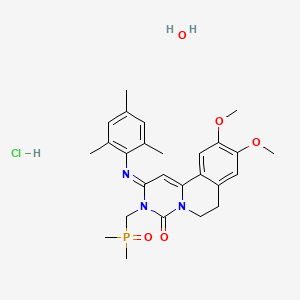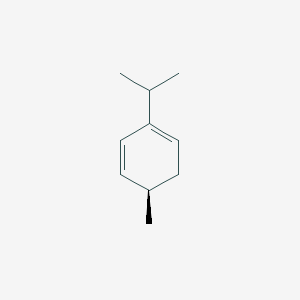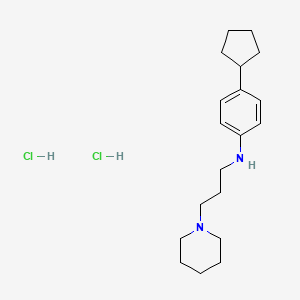
Fluorine F 18 fluorthanatrace
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one is a fluorine-18 labeled compound used primarily in positron emission tomography (PET) imaging. The incorporation of fluorine-18, a positron-emitting radionuclide, allows for the visualization of biological processes in vivo. This compound is particularly valuable in medical diagnostics and research due to its ability to provide high-resolution images of physiological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one involves the incorporation of fluorine-18 into the molecular structure. This is typically achieved through nucleophilic substitution reactions using [18F]fluoride. The process begins with the preparation of reactive [18F]fluoride, which is then introduced into the precursor molecule under anhydrous conditions . The reaction conditions often involve the use of phase transfer catalysts and azeotropic drying to ensure high radiochemical yields .
Industrial Production Methods: Industrial production of fluorine-18 labeled compounds, including 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one, is typically carried out using automated synthesis modules. These modules facilitate the precise control of reaction parameters and ensure compliance with Good Manufacturing Practices (GMP). The production process involves the cyclotron-based generation of [18F]fluoride, followed by its incorporation into the target molecule through automated radiosynthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reaction is crucial for the incorporation of fluorine-18 into the molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include [18F]fluoride, phase transfer catalysts, and anhydrous solvents. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates .
Major Products: The major product of the nucleophilic substitution reaction is the fluorine-18 labeled compound itself. Other products may include unreacted precursors and by-products resulting from side reactions .
Scientific Research Applications
2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable tool for studying reaction mechanisms and molecular interactions. In biology, it is used to visualize and quantify biological processes in vivo, such as receptor binding and enzyme activity. In medicine, it is employed in PET imaging to diagnose and monitor various diseases, including cancer, neurological disorders, and cardiovascular diseases .
Mechanism of Action
The mechanism of action of 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one involves its binding to specific molecular targets in the body. The fluorine-18 radionuclide emits positrons, which interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. These gamma rays are detected by the PET scanner, allowing for the visualization of the compound’s distribution in the body. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one include other fluorine-18 labeled tracers used in PET imaging, such as 18F-fluorodeoxyglucose (18F-FDG) and 18F-fluorothymidine (18F-FLT). These compounds share the common feature of incorporating fluorine-18 for imaging purposes .
Uniqueness: The uniqueness of 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one lies in its specific molecular structure, which allows for targeted imaging of particular biological processes. Its ability to provide high-resolution images and its versatility in various research applications make it a valuable tool in scientific research and medical diagnostics .
Properties
CAS No. |
1567375-87-4 |
|---|---|
Molecular Formula |
C18H16FN3O2 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C18H16FN3O2/c19-8-11-24-13-6-4-12(5-7-13)17-21-15-3-1-2-14-16(15)22(17)10-9-20-18(14)23/h1-7H,8-11H2,(H,20,23)/i19-1 |
InChI Key |
DUYPGBKQTGXZRE-AWDFDDCISA-N |
Isomeric SMILES |
C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCC[18F])C(=O)N1 |
Canonical SMILES |
C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCCF)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


